Enzyme Selectivity: Substrate Discrimination for β-Glucosidase Isoforms
P-Nitrophenyl β-D-lactopyranoside demonstrates distinct enzyme selectivity compared to other pNP-glycosides. In a study of a β-glucosidase from *Penicillium italicum*, no hydrolytic activity was observed for pNP-β-D-lactopyranoside, while pNP-β-D-glucopyranoside and pNP-β-D-cellobioside were actively hydrolyzed [1]. This contrasts with a β-glucosidase from a bovine rumen metagenome, where pNP-β-D-lactopyranoside exhibited 15.3% relative activity compared to pNP-β-D-glucopyranoside (set at 100%) [2].
| Evidence Dimension | Relative hydrolytic activity of β-glucosidases on pNP substrates |
|---|---|
| Target Compound Data | 15.3% ± 0.6% (relative to pNPG) [2]; 0% activity detected [1] |
| Comparator Or Baseline | p-Nitrophenyl-β-D-glucopyranoside (pNPG): 100% relative activity [2]; active hydrolysis [1] |
| Quantified Difference | 84.7% lower activity for pNPLac vs. pNPG in one enzyme [2]; complete discrimination (active vs. inactive) in another [1] |
| Conditions | β-glucosidase from bovine rumen metagenome (pH 6.0, 37°C) [2]; β-glucosidase from *Penicillium italicum* (pH 4.5, 60°C) [1] |
Why This Matters
This differential activity profile enables researchers to select the correct substrate for profiling enzyme specificity or for designing assays that discriminate between β-glucosidase isoforms.
- [1] Park, I., & Kim, J. (2012). Biochemical Characterization of an Extracellular β-Glucosidase from the Fungus, Penicillium italicum, Isolated from Rotten Citrus Peel. Mycobiology, 40(3), 173-180. View Source
- [2] Uchiyama, T., et al. (2015). Characterization of a novel β-glucosidase from a metagenomic library derived from bovine rumen. AMB Express, 5, 38. Table 1. View Source
